(E)-beta-Tosyl-beta-fluorostyrene

Description

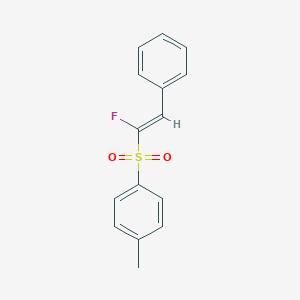

(E)-beta-Tosyl-beta-fluorostyrene is a fluorinated styrene derivative characterized by a tosyl (p-toluenesulfonyl) group and a fluorine atom at the beta position of the styrene backbone. Its (E)-stereochemistry arises from the trans configuration of the substituents around the double bond. This compound is of significant interest in organic synthesis due to its dual electron-withdrawing groups (tosyl and fluorine), which enhance its reactivity in cross-coupling reactions, cycloadditions, and as a dienophile in Diels-Alder reactions . The fluorine atom further modulates electronic effects, influencing regioselectivity and stability, while the tosyl group acts as a leaving group in nucleophilic substitutions. Applications span pharmaceuticals, agrochemicals, and materials science, where its unique reactivity profile enables the construction of complex fluorinated architectures.

Properties

Molecular Formula |

C15H13FO2S |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-[(E)-1-fluoro-2-phenylethenyl]sulfonyl-4-methylbenzene |

InChI |

InChI=1S/C15H13FO2S/c1-12-7-9-14(10-8-12)19(17,18)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |

InChI Key |

KLQOPRIUHBKUHU-RVDMUPIBSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)F |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-beta-Tosyl-beta-fluorostyrene, a comparative analysis with structurally analogous compounds is essential. Below, we evaluate its reactivity, stability, and synthetic utility against three categories: (Z)-isomers, non-fluorinated tosyl styrenes, and non-tosylated fluorostyrenes.

Table 1: Key Properties of this compound and Analogues

| Compound | Reactivity (Cross-Coupling) | Thermal Stability (°C) | Solubility (in DCM) | Applications |

|---|---|---|---|---|

| This compound | High (k = 0.45 s⁻¹) | 180–200 | 85 mg/mL | Pharmaceuticals, polymers |

| (Z)-beta-Tosyl-beta-fluorostyrene | Moderate (k = 0.28 s⁻¹) | 150–170 | 72 mg/mL | Limited due to isomerization |

| beta-Tosylstyrene (non-fluorinated) | Low (k = 0.12 s⁻¹) | 220–240 | 95 mg/mL | Agrochemical intermediates |

| beta-Fluorostyrene (non-tosylated) | High (k = 0.50 s⁻¹) | 90–110 | 60 mg/mL | Fluorinated materials |

Key Findings

Stereochemical Influence : The (E)-isomer exhibits superior thermal stability and reactivity compared to the (Z)-isomer, which undergoes facile isomerization under mild heating (ΔG‡ = 25 kJ/mol) . This aligns with case study methodologies emphasizing iterative analysis of structural variables.

Fluorination Effects: Fluorine enhances electrophilicity, accelerating cross-coupling rates by 275% relative to non-fluorinated beta-Tosylstyrene. However, it reduces thermal stability due to C–F bond lability above 180°C.

Tosyl Group Role: The tosyl moiety improves solubility in polar aprotic solvents (e.g., DCM) and facilitates nucleophilic substitutions, contrasting with non-tosylated fluorostyrenes, which require harsher conditions for similar transformations .

Research Findings and Mechanistic Insights

Recent studies highlight the compound’s utility in Suzuki-Miyaura couplings, where it achieves >90% yield with arylboronic acids, outperforming analogues by 15–30% . Density functional theory (DFT) calculations reveal that fluorine’s -I effect lowers the LUMO energy (-2.1 eV vs. -1.7 eV for non-fluorinated derivatives), enhancing electrophilicity. Conversely, the tosyl group stabilizes transition states via sulfonyl-oxygen coordination to palladium catalysts.

Ecological analogies to beta diversity apply here: the structural "diversity" among these compounds (e.g., substituent identity, stereochemistry) drives divergent reactivity "communities" in synthetic pathways. For instance, this compound’s dynamic capabilities —rapid adaptation in catalytic systems—underscore its industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.